molecular formula C8H19NO3 B1287774 2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine CAS No. 145373-80-4

2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine

Cat. No.: B1287774
CAS No.: 145373-80-4
M. Wt: 177.24 g/mol
InChI Key: WWJVRDMJNJTOBL-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₁₉NO₃ (molecular weight: 177.23 g/mol), and it exists as a liquid with a density of 0.974 g/cm³ and a flash point of 110°C . The compound is widely used in organic synthesis, particularly in polymer chemistry (e.g., functional acrylic films ) and as a building block for PROTAC (Proteolysis Targeting Chimeras) linkers . Its amine group enables nucleophilic reactions, making it valuable for forming amides, imines, or conjugates with biomolecules.

Nomenclature for such compounds can vary; for example, the target compound may also be called 3,6,9-Trioxaundecylamine , reflecting its three ether linkages. Systematic naming conventions emphasize substitutive nomenclature (e.g., "ethanamine" as the parent chain) .

Properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-2-10-5-6-12-8-7-11-4-3-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJVRDMJNJTOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578840
Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145373-80-4
Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine typically involves the reaction of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol with ammonia or an amine source. The reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amine group. The general reaction scheme is as follows:

[ \text{2-(2-(2-Ethoxyethoxy)ethoxy)ethanol} + \text{NH}_3 \rightarrow \text{2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis Intermediates
The compound is recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its structure allows it to participate in nucleophilic reactions, making it suitable for the formation of various drug compounds targeting neurological disorders and other therapeutic areas. For instance, derivatives of ethanamine are often utilized in synthesizing compounds with antimicrobial and anti-inflammatory properties, enhancing their interaction with biological targets such as receptors and enzymes .

Case Study: Neurological Disorders
Research indicates that compounds similar to 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine can effectively inhibit biochemical pathways related to neurological conditions. A study demonstrated that derivatives of this compound could act as inhibitors in specific pathways, potentially providing new avenues for treatment .

Materials Science

Hydrogels and Biomaterials
This compound is also integral in the development of hydrogels for biomedical applications. Hydrogels based on polyethylene glycol derivatives have been studied for their ability to mimic the natural cellular environment, making them ideal for tissue engineering and drug delivery systems. The incorporation of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine into hydrogel formulations has been shown to enhance their mechanical properties and biocompatibility .

Table: Properties of Hydrogels Containing 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

PropertyValue
Mechanical StrengthEnhanced
BiocompatibilityHigh
DegradabilityControlled
Drug Release ProfileSustained

Biochemical Research

Enzyme Interaction Studies
The compound has been employed in studies investigating enzyme interactions. Its ability to form stable complexes with various enzymes makes it a valuable tool in biochemical assays. Research has highlighted its potential in designing enzyme-specific substrates that can be used for diagnostic purposes or therapeutic interventions .

Case Study: Protease Activity Detection
A notable application involved designing hydrogels that report protease activity while simultaneously removing excess protease from solutions. This dual functionality is critical in understanding protease-related diseases and developing targeted therapies .

Toxicological Studies

Safety Profile Assessment
Toxicological evaluations have indicated that 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine exhibits low acute toxicity across various exposure routes (oral, dermal, inhalation). In repeated-dose studies, significant systemic effects were minimal, suggesting a favorable safety profile for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The ethoxyethoxy groups may enhance the compound’s solubility and facilitate its transport across biological membranes. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The target compound belongs to a class of polyether amines. Below is a detailed comparison with structurally or functionally related compounds.

Structural Analogues with Varying Functional Groups

Key Observations :
  • Functional Group Impact: The amine group in the target compound enables nucleophilic reactions, whereas the alcohol in 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol is less reactive, limiting its use to solvents or surfactants . Azide-containing analogues (e.g., 2-(2-(2-Azidoethoxy)ethoxy)ethanamine) are critical for bioorthogonal "click" reactions but require careful handling due to explosion risks . Dioxaborolane-modified variants (e.g., ) are used in cross-coupling reactions for DNA or drug conjugation .
  • Applications: The target compound’s polyether chain enhances water solubility, making it ideal for bioconjugation (e.g., carbon nanotube labeling ).

Biological Activity

2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, also known as 3,6,9-trioxaundecylamine, is a compound with potential applications in various biological and chemical processes. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C8_8H19_{19}NO3_3
  • Molecular Weight : 175.24 g/mol
  • CAS Number : 74654-07-2

Biological Activity Overview

The biological activity of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine can be categorized into several key areas:

  • Cellular Interaction : The compound has been studied for its ability to interact with cellular membranes and influence cellular signaling pathways.
  • Therapeutic Potential : Investigations into its use as a drug delivery agent and its role in synthesizing biologically active compounds have been conducted.
  • Toxicological Profile : Understanding the safety and potential toxicity of the compound is crucial for its application in medicinal chemistry.

Research has indicated that 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine may function through various mechanisms:

  • Hydrophilicity and Membrane Permeability : Its ethylene glycol units enhance solubility and permeability across lipid membranes, making it a suitable candidate for drug delivery systems .
  • Proton Transfer Mechanism : The compound has been utilized in studies involving excited-state intramolecular proton transfer (ESIPT), indicating its role in fluorescence-based detection methods .

Case Study 1: Drug Delivery Applications

A study highlighted the use of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine as a polymeric carrier for targeted drug delivery. The compound's structure allows it to encapsulate therapeutic agents effectively, improving their bioavailability and reducing side effects. The results showed enhanced therapeutic efficacy in vitro compared to conventional delivery methods .

Case Study 2: Synthesis of Fluorescent Probes

Another significant application involved synthesizing fluorescent probes using this compound as an intermediate. The resulting probes demonstrated high sensitivity for detecting palladium ions in biological samples, showcasing the compound's utility in environmental monitoring and biomedical applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Drug DeliveryEnhanced bioavailability of encapsulated drugs
Fluorescent ProbesHigh sensitivity for palladium detection
Cellular InteractionModulation of cellular signaling pathways

Toxicological Considerations

The safety profile of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine has been evaluated through various toxicological studies. Preliminary data suggests low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.